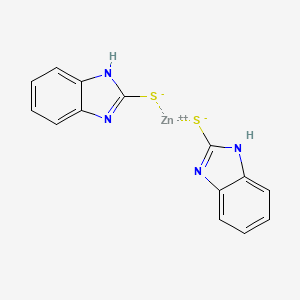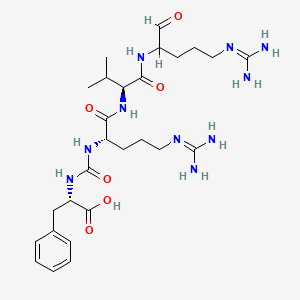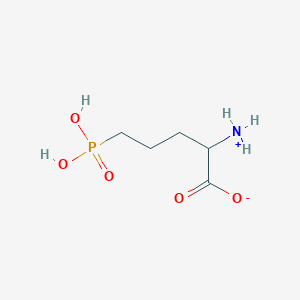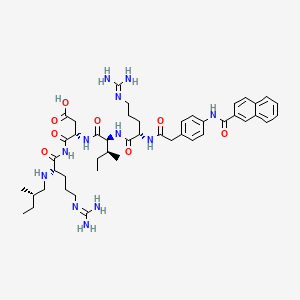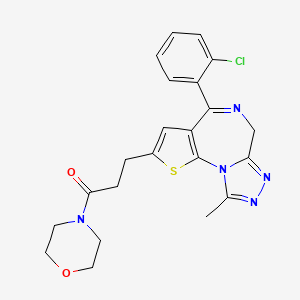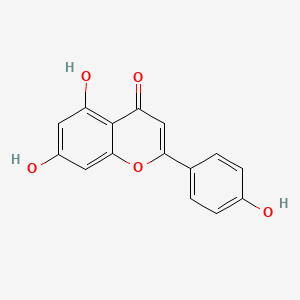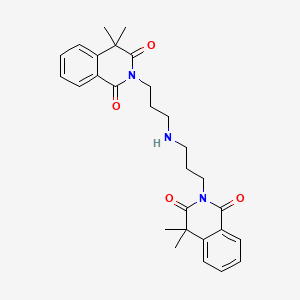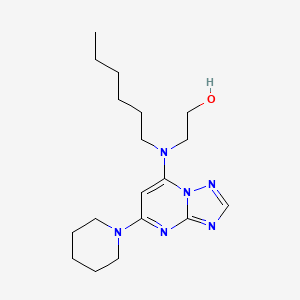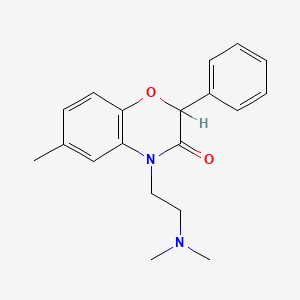![molecular formula C25H20F3NO2S B1666138 3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)
3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid
Overview
Description
AUY954 is a selective modulator of the sphingosine-1-phosphate receptor subtype 1. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of immunology and neurology. It is known for its ability to modulate immune responses and has been studied extensively for its role in preventing allograft rejection and treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: AUY954 is synthesized through a series of chemical reactions involving the introduction of functional groups to a biphenyl core structure. The synthetic route typically involves the following steps:
- Formation of the biphenyl core.
- Introduction of a trifluoromethyl group.
- Attachment of a benzo[b]thiophene moiety.
- Addition of an aminocarboxylate group.
Industrial Production Methods: The industrial production of AUY954 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: AUY954 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the biphenyl core may lead to the formation of quinones, while reduction may yield biphenyl alcohols .
Scientific Research Applications
AUY954 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study sphingosine-1-phosphate receptor signaling pathways.
Biology: Investigated for its role in modulating immune cell trafficking and function.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis and for preventing organ transplant rejection.
Industry: Utilized in the development of novel immunomodulatory drugs
Mechanism of Action
AUY954 exerts its effects by selectively binding to the sphingosine-1-phosphate receptor subtype 1. This binding leads to the modulation of immune cell trafficking, resulting in a reduction of circulating lymphocytes. The compound acts as a functional antagonist, preventing the receptor from activating downstream signaling pathways that promote inflammation and immune responses .
Comparison with Similar Compounds
FTY720 (Fingolimod): A non-selective modulator of sphingosine-1-phosphate receptors.
Ozanimod: A selective modulator of sphingosine-1-phosphate receptor subtypes 1 and 5.
Comparison:
Selectivity: AUY954 is highly selective for sphingosine-1-phosphate receptor subtype 1, whereas FTY720 targets multiple receptor subtypes.
Efficacy: AUY954 has shown efficacy in reducing immune cell trafficking and preventing allograft rejection in animal models, similar to FTY720 and Ozanimod.
Safety Profile: AUY954’s selectivity may offer a better safety profile compared to non-selective modulators like FTY720
Properties
IUPAC Name |
3-[[2-[4-phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO2S/c26-25(27,28)21-13-18(7-8-20(21)17-4-2-1-3-5-17)23-14-19-12-16(6-9-22(19)32-23)15-29-11-10-24(30)31/h1-9,12-14,29H,10-11,15H2,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYYWSWIUKISCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC4=C(S3)C=CC(=C4)CNCCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate](/img/structure/B1666056.png)
![(11R,24S)-4,19,30-Trimethoxy-10,25-dimethyl-2-oxa-10,25-diazaheptacyclo[22.7.1.13,7.113,17.118,22.06,11.028,32]pentatriaconta-1(32),3,5,7(35),13(34),14,16,18,20,22(33),28,30-dodecaene-16,31-diol](/img/structure/B1666057.png)
